1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoxazole ring. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds . The final step involves the coupling of the isoxazole and pyrimidine rings with the piperidine-4-carboxylic acid moiety under suitable conditions, often using catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of expensive or toxic reagents, and employing efficient purification techniques. Microwave-assisted synthesis and flow chemistry are potential methods to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,4,5-trisubstituted isoxazoles, which exhibit various biological activities.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine, known for their antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives, which are used in pharmaceuticals and agrochemicals.
Uniqueness
1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-[1,2]oxazolo[4,5-d]pyrimidin-7-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-2-4-12(5-3-11)14-15-16(25-21-14)17(20-10-19-15)22-8-6-13(7-9-22)18(23)24/h2-5,10,13H,6-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMCYFIYVJWXLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2N=CN=C3N4CCC(CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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